molecular formula C7H7FN2O2 B2691428 2-fluoro-N-methyl-6-nitroaniline CAS No. 182551-18-4

2-fluoro-N-methyl-6-nitroaniline

Cat. No.: B2691428
CAS No.: 182551-18-4
M. Wt: 170.143
InChI Key: WSXFKUQRBSITJO-UHFFFAOYSA-N
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Description

2-fluoro-N-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7FN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a nitro group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-methyl-6-nitroaniline typically involves a multi-step process. One common method includes the nitration of a fluorinated aniline derivative followed by methylation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group onto the benzene ring. The methylation step involves the reaction of the nitroaniline with methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-methyl-6-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-N-methyl-6-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-methyl-6-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The fluorine atom can influence the compound’s lipophilicity and its ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-methyl-6-nitroaniline is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The methyl group further adds to its distinct properties by affecting its steric and electronic characteristics .

Properties

IUPAC Name

2-fluoro-N-methyl-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXFKUQRBSITJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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